1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole
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Overview
Description
1-Benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride or potassium carbonate.
Chloroethyl Substitution: The chloroethyl group can be introduced by reacting the intermediate with 1-chloroethyl chloride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzimidazole core can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chloro groups or to modify the benzimidazole core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.
Oxidation Products: N-oxides or other oxidized derivatives of the benzimidazole core.
Reduction Products: Dechlorinated benzimidazole derivatives or modified benzimidazole cores.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential therapeutic effects or toxicity. The benzimidazole core can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-Benzyl-2-(1-chloroethyl)-1H-benzimidazole: Lacks the 5-chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-2-(1-chloroethyl)-1H-benzimidazole: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
1-Benzyl-5-chloro-1H-benzimidazole: Lacks the 2-(1-chloroethyl) substituent, which may alter its chemical reactivity and biological properties.
Uniqueness: 1-Benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole is unique due to the presence of both benzyl and chloroethyl substituents on the benzimidazole core
Properties
IUPAC Name |
1-benzyl-5-chloro-2-(1-chloroethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2/c1-11(17)16-19-14-9-13(18)7-8-15(14)20(16)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLNLPIQPZAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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